REACTION_CXSMILES
|
N[C:2]1[NH:3][C:4](=[O:14])[C:5]2[N:6]([CH2:11][CH:12]=[CH2:13])[CH:7]=[N:8][C:9]=2[N:10]=1.N([O-])=[O:16].[Na+]>CC(O)=O.O>[CH2:11]([N:6]1[C:5]2[C:4](=[O:14])[NH:3][C:2](=[O:16])[NH:10][C:9]=2[N:8]=[CH:7]1)[CH:12]=[CH2:13] |f:1.2|
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
NC=1NC(C=2N(C=NC2N1)CC=C)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57.74 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After the addition
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Type
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CUSTOM
|
Details
|
(approximately 25 minutes)
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Duration
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25 min
|
Type
|
TEMPERATURE
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Details
|
to cool to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately ⅓ of its original volume
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Type
|
ADDITION
|
Details
|
Water (500 ml) was added
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Type
|
FILTRATION
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Details
|
the resulting precipitate collected by filtration
|
Type
|
WASH
|
Details
|
The residue was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried at 50° C. over P2O5 and under vacuum for 2 hours
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Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C=NC=2NC(NC(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |